molecular formula C17H14N8O6 B13146796 N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine CAS No. 65052-16-6

N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine

Cat. No.: B13146796
CAS No.: 65052-16-6
M. Wt: 426.3 g/mol
InChI Key: XHDQVGIKYMMQMS-UHFFFAOYSA-N
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Description

N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine is a complex organic compound featuring a triazine ring substituted with nitroaniline groups and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2-nitroaniline under controlled conditions. The reaction proceeds through the following steps:

    Initial Substitution: Cyanuric chloride is reacted with 2-nitroaniline in the presence of a base such as sodium carbonate or potassium carbonate to form 4,6-bis(2-nitroanilino)-1,3,5-triazine.

    Glycine Addition: The intermediate product is then reacted with glycine under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine involves its interaction with specific molecular targets. The nitroaniline groups can participate in redox reactions, while the triazine ring can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(3-nitroanilino)-3,6-dichloro-1,4-benzoquinone: Another compound with nitroaniline groups, but with a benzoquinone core.

    Diethylhexyl butamido triazone: A triazine-based compound used as a UV absorber.

Uniqueness

N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine is unique due to its combination of a triazine ring with nitroaniline groups and a glycine moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

65052-16-6

Molecular Formula

C17H14N8O6

Molecular Weight

426.3 g/mol

IUPAC Name

2-[[4,6-bis(2-nitroanilino)-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C17H14N8O6/c26-14(27)9-18-15-21-16(19-10-5-1-3-7-12(10)24(28)29)23-17(22-15)20-11-6-2-4-8-13(11)25(30)31/h1-8H,9H2,(H,26,27)(H3,18,19,20,21,22,23)

InChI Key

XHDQVGIKYMMQMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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